molecular formula C22H14BrN B1374427 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole CAS No. 934545-80-9

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Cat. No.: B1374427
CAS No.: 934545-80-9
M. Wt: 372.3 g/mol
InChI Key: MBGUQKKYEOAENA-UHFFFAOYSA-N
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Description

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The compound features a bromine atom at the third position and a naphthalen-2-yl group at the ninth position of the carbazole core, which imparts unique chemical and physical properties.

Future Directions

The compound is part of ongoing research into the development of new materials for blue fluorescent organic light-emitting diodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the bromination of 9-(naphthalen-2-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the third position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The carbazole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carbazole-3,6-dione derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions with arylboronic acids or alkenes, respectively, to form various substituted carbazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, or organolithium reagents in ether.

    Oxidation: Potassium permanganate in acetone or chromium trioxide in acetic acid.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents such as toluene or dimethylformamide.

Major Products:

    Substitution: 3-Methoxy-9-(naphthalen-2-yl)-9H-carbazole.

    Oxidation: 3,6-Dioxo-9-(naphthalen-2-yl)-9H-carbazole.

    Coupling: Various aryl- or alkene-substituted carbazole derivatives.

Comparison with Similar Compounds

    9-(Naphthalen-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.

    3,6-Dibromo-9-(naphthalen-2-yl)-9H-carbazole: Contains an additional bromine atom, which can further influence its chemical behavior and applications.

    3-Bromo-9-phenyl-9H-carbazole: Features a phenyl group instead of a naphthalen-2-yl group, altering its physical and chemical properties.

Uniqueness: 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole is unique due to the presence of both the bromine atom and the naphthalen-2-yl group, which together impart distinct electronic and steric effects. These features make it a valuable compound for specific applications in organic electronics and material science.

Properties

IUPAC Name

3-bromo-9-naphthalen-2-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGUQKKYEOAENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934545-80-9
Record name 3-Bromo-9-(2-naphthyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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